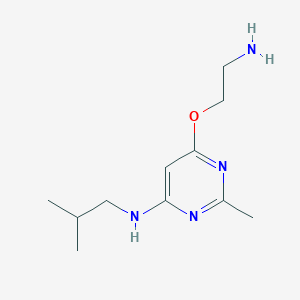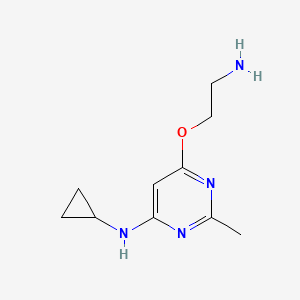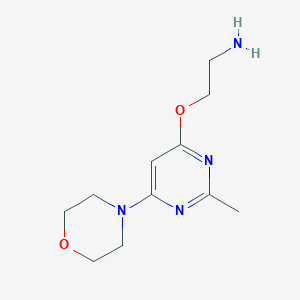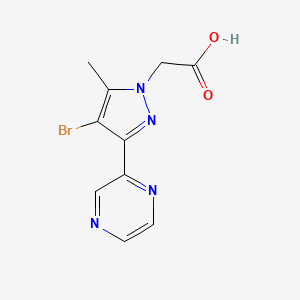
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid, also known as 2-BMPP, is a synthetic organic compound that has been widely studied in recent years. It is a derivative of pyrazolone, a heterocyclic aromatic compound. 2-BMPP is an important intermediate in the synthesis of other compounds such as pharmaceutically active compounds and agrochemicals. In addition to its use in organic synthesis, 2-BMPP has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Pyrazole derivatives, similar in structural relevance to the query compound, have been widely studied for their versatile applications in the synthesis of heterocyclic compounds. These derivatives serve as crucial building blocks for creating a diverse range of heterocyclic compounds due to their reactivity and structural features. For instance, the chemistry of pyrazoline derivatives has been highlighted for generating various heterocyclic frameworks, demonstrating the potential utility of related compounds in synthetic organic chemistry (Gomaa & Ali, 2020; Baumstark et al., 2013).
Biological Activities and Pharmacological Applications
Research on pyrazole derivatives has also been extensive in the realm of medicinal chemistry, where these compounds exhibit a wide range of biological and pharmacological activities. For example, methyl-substituted pyrazoles have been reported to possess significant medicinal properties, displaying a spectrum of biological activities. This underscores the importance of exploring the biological applications of related compounds, including the query chemical, in drug development (Sharma et al., 2021).
Anticancer Applications
One of the remarkable aspects of pyrazoline derivatives is their potential anticancer applications. Studies have synthesized and evaluated various pyrazoline derivatives, aiming to develop new anticancer agents. This research direction highlights the importance of structural modifications and the exploration of novel derivatives, including the query compound, for anticancer activity (Ray et al., 2022).
Neurodegenerative Disorders
Additionally, pyrazoline-containing compounds have been investigated for their therapeutic targets in treating neurodegenerative disorders. The neuroprotective properties of pyrazolines offer insights into the development of new drugs for diseases such as Alzheimer's and Parkinson's, indicating the potential research applications of related compounds in neurodegenerative disease management (Ahsan et al., 2022).
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-6-9(11)10(7-4-12-2-3-13-7)14-15(6)5-8(16)17/h2-4H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHCSXQMOPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1481829.png)

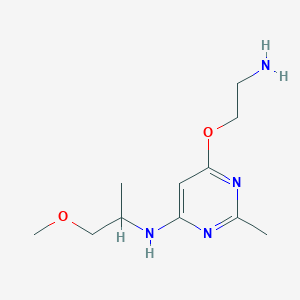
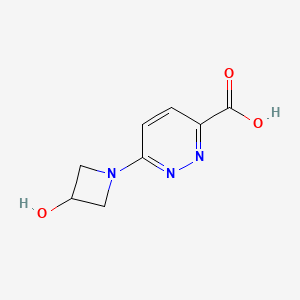
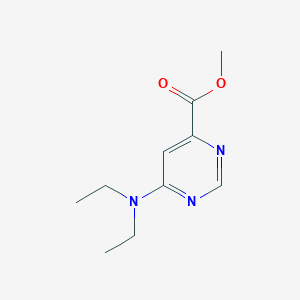
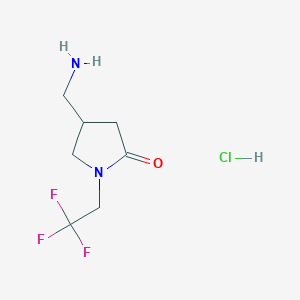
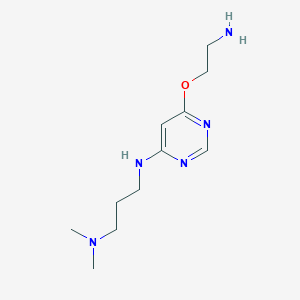
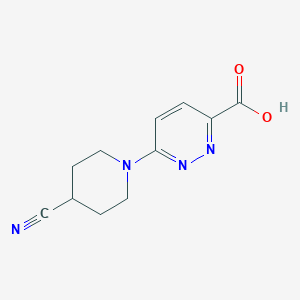
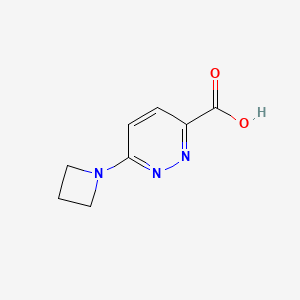

![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)
